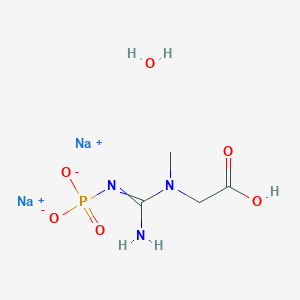

Phosphocreatine (disodium hydrate)

説明

Crystallographic Properties and Hydration States

Phosphocreatine disodium salt demonstrates remarkable polymorphism through its various hydrated forms, each characterized by distinct crystallographic parameters and water content. The compound commonly exists as the tetrahydrate form with the molecular formula C₄H₈N₃Na₂O₅P·4H₂O and a molecular weight of 327.14 g/mol. However, extensive solid-state characterization studies have identified multiple hydrate forms, including a hexahydrate variant with the formula C₄H₁₆N₃Na₂O₉P corresponding to creatine phosphate disodium salt hexahydrate.

Comprehensive screening experiments have revealed four distinct hydrate forms designated as H1, H2, H3, and H4, each exhibiting unique stability profiles and structural characteristics. The marketed drug form has been determined as CPS·4.5H₂O (H1), while the reference standard is supplied as CPS·6H₂O (H2). Additionally, researchers have identified a thermodynamically stable low hydrate form, CPS·1.5H₂O (H3), and a pressure-sensitive transit form, CPS·7H₂O (H4). These findings demonstrate the complex hydration behavior of phosphocreatine disodium salt and its tendency to form multiple stable crystalline phases under different environmental conditions.

The stability relationships between these hydrate forms have been thoroughly investigated through thermal stimulation studies. Stability tests revealed that the H3 form (1.5 hydrate) represents the most stable hydrate under thermal conditions, while the H4 form (7 hydrate) exhibits pressure sensitivity and readily transforms to H2 and subsequently to H1 upon mechanical grinding. The transformation processes between these hydrate forms occur through well-defined pathways, with the conversion from H4 to H1 characterized as a single-crystal-to-single-crystal transformation process. These phase transformations are accompanied by systematic changes in lattice parameters and water coordination patterns, reflecting the dynamic nature of the hydration environment surrounding the phosphocreatine molecules.

| Hydrate Form | Water Content | Designation | Stability Characteristics |

|---|---|---|---|

| H1 | 4.5H₂O | Marketed form | Standard stability |

| H2 | 6H₂O | Reference standard | Intermediate stability |

| H3 | 1.5H₂O | Low hydrate | Most thermally stable |

| H4 | 7H₂O | Transit form | Pressure-sensitive |

特性

IUPAC Name |

disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYPOKBYRXZKS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Barium Salt Method

The traditional barium salt method involves reacting creatine with phosphorus oxychloride (POCl₃) in the presence of barium hydroxide. Creatine undergoes phosphorylation to form dichloro-phosphoryl creatinine, which is subsequently hydrolyzed under alkaline conditions to yield phosphocreatine. Barium ions facilitate precipitation of byproducts but introduce heavy metal contamination risks, requiring additional steps for barium removal.

Non-Barium Salt Method (CN103172661A)

A modern refinement eliminates barium salts, enhancing safety and reducing production costs. The process involves:

-

Dichloro-Phosphoryl Creatinine Synthesis : Creatine reacts with POCl₃ under nitrogen protection at 15–60°C for 30–60 minutes, yielding a yellow thick liquid. Toluene is added to crystallize the intermediate, achieving ~90% conversion efficiency.

-

Hydrolysis and Ring-Opening : The intermediate is dissolved in sodium hydroxide (0.5–0.7× weight) and anion-exchange resin (1–5× weight) at –5°C. Hydrolysis proceeds at pH 13–14 for 2–4 hours, followed by ring-opening at 60–70°C for 0.5–2 hours.

-

Purification : Crude product is purified via ion-exchange resin and recrystallized with ethanol, achieving >98% purity.

Key Advantages :

-

No heavy metal residues (e.g., barium).

-

Solvents (toluene, ethanol) are recyclable, reducing costs by ~40%.

-

Suitable for industrial scale: 10 g creatinine yields 18 g dichloro-phosphoryl creatinine.

Enzymatic Synthesis Approaches

Animal-Derived Creatine Kinase Method (CN1211490C)

This method utilizes creatine kinase (CK) extracted from animal muscle to catalyze ATP and creatine into phosphocreatine:

-

Reaction Conditions : 15–45°C, pH 8.0–10.5, with ATP (15–30 mM) and creatine (2–10× ATP concentration).

-

Yield Optimization : Magnesium ions (1–5× ATP concentration) enhance CK activity, achieving 70–80% conversion.

-

Purification : Ion-exchange resin (e.g., Dowex 1×8) isolates phosphocreatine with 95–99% purity.

Limitations :

Coupled Enzyme System with Acetate Kinase

A novel approach pairs CK with acetate kinase (AK) to regenerate ATP in situ, reducing ATP consumption by 50%. The reaction scheme is:

This system achieves 85% yield with 10 mM creatine and 5 mM ATP.

Biological and Mitochondrial Synthesis

Isolated rat skeletal muscle mitochondria synthesize phosphocreatine via oxidative phosphorylation, producing 0.063 mM/min under optimal conditions (0.4 mM ADP, pH 7.4). However, this method is confined to in vitro studies due to low scalability and high infrastructure costs.

Comparative Analysis of Methods

Industrial-Scale Production Considerations

-

Cost Drivers :

-

Regulatory Compliance :

-

Process Intensification :

化学反応の分析

Types of Reactions

Phosphocreatine disodium salt hydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate, or conversely, excess adenosine triphosphate can be used to convert creatine to creatine phosphate via creatine kinase .

Common Reagents and Conditions

Phosphorylation: Creatine, phosphoric acid, sodium hydroxide.

Dephosphorylation: Creatine kinase, adenosine diphosphate

Major Products

Phosphorylation: Phosphocreatine disodium salt hydrate.

Dephosphorylation: Creatine and adenosine triphosphate

科学的研究の応用

Cardiovascular Health

Phosphocreatine disodium salt has been extensively studied for its cardioprotective properties. It is used in the treatment of myocardial ischemia, myocardial infarction, and heart failure. Clinical studies have demonstrated that phosphocreatine can help protect cardiac muscle by improving energy metabolism during ischemic conditions .

Key Findings:

- Myocardial Protection: Injections of phosphocreatine disodium salt have shown positive outcomes in patients with acute myocardial infarction, improving heart function and reducing damage to heart tissues .

- Heart Failure Treatment: It is utilized as a first-line treatment for severe diastolic heart failure, enhancing cardiac output by improving energy availability in heart tissues .

Neurological Benefits

Research indicates that phosphocreatine may play a role in neuroprotection, particularly in conditions such as neurodegenerative diseases. Its ability to stabilize ATP levels in neurons may help mitigate damage during metabolic stress .

Sports and Exercise Applications

Phosphocreatine is well-known among athletes for its role in enhancing exercise performance. Supplementation with phosphocreatine has been shown to improve muscular strength, power, and endurance.

Performance Enhancement

A study comparing the effects of phosphocreatine disodium salts combined with blueberry extract against creatine monohydrate found significant improvements in muscular strength and power among participants using phosphocreatine .

Table: Effects of Supplementation on Performance Metrics

| Group | Pre-Supplementation Power (W) | Post-Supplementation Power (W) | Improvement (%) |

|---|---|---|---|

| Creatine Monohydrate | 143.42 ± 33.84 | 159.78 ± 31.20 | 11.4% |

| Phosphocreatine + Blueberry | 140.18 ± 32.08 | 170.12 ± 42.68 | 21.4% |

| Placebo | - | - | - |

This data illustrates that phosphocreatine supplementation can lead to more substantial improvements in power output compared to traditional creatine monohydrate supplementation.

Recovery from Exercise

Phosphocreatine has also been investigated for its potential to aid recovery post-exercise by replenishing ATP levels more rapidly than other recovery methods . This could be particularly beneficial for athletes engaged in high-intensity training regimens.

Case Study: Myocardial Infarction Treatment

In a clinical trial involving patients with acute myocardial infarction, administration of phosphocreatine disodium salt resulted in improved left ventricular function and reduced markers of myocardial injury compared to standard care alone .

Case Study: Athletic Performance

A randomized controlled trial assessed the impact of phosphocreatine supplementation on collegiate athletes over a four-week period. The results indicated significant enhancements in both strength and endurance metrics, suggesting its efficacy as a performance-enhancing supplement .

作用機序

リン酸クレアチン二ナトリウム塩水和物は、筋肉細胞における一時的なエネルギー緩衝剤として機能します。自身からアデノシン二リン酸に高エネルギーリン酸基を転移することでアデノシン三リン酸を再生し、アデノシン三リン酸とクレアチンを生成します。 このプロセスは、クレアチンキナーゼという酵素によって触媒されます。 .

類似化合物との比較

ATP Disodium Salt Hydrate

Molecular Formula : C₁₀H₁₄N₅Na₂O₁₃P₃·xH₂O

Molecular Weight : ~551.14 (anhydrous)

Role : Direct energy currency for cellular processes.

Research Use : Often co-administered with phosphocreatine in solutions (e.g., BIOPS for cardiac mitochondria) to sustain ATP levels during metabolic stress .

Key Difference : ATP is labile and rapidly consumed, while phosphocreatine acts as a stable reservoir for ATP regeneration .

Creatine Phosphate Sodium

Molecular Formula : C₄H₈N₃O₅PNa₂ (anhydrous)

Molecular Weight : 255.08 (identical to phosphocreatine disodium)

Role : Structurally analogous to phosphocreatine but differs in hydration state and synthesis methods.

Research Use : Studied in pharmaceutical formulations for cardiac and neurological therapies. HPLC methods differentiate it from phosphocreatine due to subtle structural variations .

Glycogen

Molecular Formula : (C₆H₁₀O₅)ₙ

Role : Long-term energy storage in liver and muscle.

Research Use : Glycogen is included in patch-clamp internal solutions to stabilize energy reserves over prolonged recordings, contrasting with phosphocreatine’s rapid ATP buffering .

Oligomycin

Role : Inhibitor of mitochondrial ATP synthase.

Research Use : Used to study hypoxia-induced HIF-1α in cancer, opposing phosphocreatine’s role in ATP synthesis .

Comparative Data Table

生物活性

Phosphocreatine (PCr), also known as phosphocreatine disodium hydrate, is a naturally occurring compound in the body that plays a critical role in cellular energy metabolism. It serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle and brain tissue, facilitating the regeneration of adenosine triphosphate (ATP) during periods of high energy demand. This article explores the biological activities of phosphocreatine, focusing on its neuroprotective effects, cardiovascular applications, and potential in exercise performance enhancement.

Phosphocreatine acts as a phosphate donor to adenosine diphosphate (ADP) to regenerate ATP through the action of creatine kinase. This reaction is crucial during intense physical activity when ATP consumption exceeds its production. The ability of PCr to buffer ATP levels helps maintain cellular energy homeostasis, particularly in tissues with high metabolic demands such as the brain and heart.

2. Neuroprotective Effects

Research has demonstrated that phosphocreatine possesses significant neuroprotective properties, particularly in models of neurodegeneration and ischemia:

- Oxidative Stress Reduction : A study indicated that both creatine and phosphocreatine reduce reactive oxygen species (ROS) production and lipid peroxidation in rat striatal slices exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. This protective effect was linked to the activation of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell survival and function .

- Cerebral Ischemia : In a rat model of focal cerebral ischemia, administration of disodium creatine phosphate significantly improved neurological outcomes, reduced infarct volume, and decreased apoptotic neuron counts. The treatment also modulated intracranial pressure and expression levels of apoptosis-related proteins .

3. Cardiovascular Applications

Phosphocreatine has been extensively studied for its cardioprotective effects during ischemic events:

- Myocardial Protection : In isolated rat heart studies, exogenous phosphocreatine significantly improved recovery after induced ischemia. Hearts treated with PCr showed nearly complete recovery of contractile function and phosphocreatine content post-reperfusion, compared to control hearts that exhibited substantial functional deficits .

- Clinical Implications : The use of PCr in cardioplegic solutions during cardiac surgery has shown promise in preserving myocardial function by maintaining high-energy phosphate levels during ischemic periods .

4. Effects on Exercise Performance

Phosphocreatine supplementation has been investigated for its potential to enhance athletic performance:

- Strength and Power : A study comparing the effects of phosphocreatine disodium salts combined with blueberry extract against creatine monohydrate found that both supplements improved measures of muscular strength and power after 28 days of supplementation. Notably, participants receiving phosphocreatine exhibited a greater proportion of meaningful increases in strength compared to those on placebo .

5. Summary of Research Findings

Case Study: Neuroprotective Efficacy

In an experimental study involving neonatal hypoxic-ischemic encephalopathy, intravenous administration of PCr showed significant improvements in neurological scores and reduced apoptotic markers compared to controls receiving no treatment .

Case Study: Cardiac Ischemia

In clinical settings, patients undergoing cardiac surgery demonstrated improved post-operative recovery metrics when treated with PCr-infused cardioplegic solutions, underscoring its potential benefits for myocardial protection during surgical interventions .

Q & A

Q. Basic

- Storage validation : Monitor hydrolysis via NMR or HPLC after storage at -20°C for ≤6 months .

- In-solution stability : Assess pH drift (indicator of degradation) in recording solutions incubated at 32–37°C for 4–6 hours .

What strategies are recommended for reconciling contradictory findings in studies using phosphocreatine across neuronal subtypes?

Q. Advanced

- Control experiments : Compare ATP depletion rates in different cell types using identical phosphocreatine concentrations .

- Metabolic profiling : Integrate phosphocreatine data with lactate/pyruvate ratios or oxygen consumption rates to contextualize energy demands .

How does phosphocreatine disodium salt hydrate interact with other energy substrates in experimental solutions?

Basic

Phosphocreatine synergizes with Mg-ATP (4 mM) and Na-GTP (0.3 mM) to maintain nucleotide triphosphate pools. For example, in voltage-clamp experiments, this combination supports stable access resistance (<25 MΩ) and prevents rundown of GABAergic currents .

What experimental controls are critical when investigating phosphocreatine’s role in cellular resilience under metabolic stress?

Q. Advanced

- Negative controls : Omit phosphocreatine to establish baseline ATP depletion rates .

- Pharmacological inhibition : Use creatine kinase inhibitors (e.g., iodoacetamide) to isolate phosphocreatine-specific effects .

- Rescue experiments : Replenish ATP via exogenous supplementation to confirm phosphocreatine-dependent mechanisms .

What analytical methods are employed to verify the purity and concentration of phosphocreatine disodium salt hydrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。